(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine
Description
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a dioxolane moiety
Properties
IUPAC Name |
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-11-4-3-10-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXKFGZNSQDFFS-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2COCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the formation of the dioxolane ring followed by its attachment to the morpholine ring. One common method involves the reaction of a suitable diol with an aldehyde or ketone to form the dioxolane ring under acidic conditions. This intermediate is then reacted with morpholine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the morpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, while the morpholine ring can act as a nucleophile or base. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]piperidine
- (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrrolidine
Uniqueness
Compared to similar compounds, (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine offers unique structural features that can enhance its reactivity and specificity in various applications. The presence of both the dioxolane and morpholine rings provides a versatile framework for chemical modifications and interactions.
Biological Activity
(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine is a morpholine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a dioxolane ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine can be represented as follows:
This compound features a morpholine ring substituted with a dioxolane moiety, which influences its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve inhibition of bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
- Cytotoxic Effects : In vitro studies have shown that (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine can induce cytotoxicity in certain cancer cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting a dose-dependent response.
Data Table: Biological Activity Findings
| Study | Cell Line/Organism | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | E. coli | 25 | Growth inhibition |
| Study 2 | MCF-7 (breast cancer) | 15 | Cytotoxicity |
| Study 3 | HeLa (cervical cancer) | 20 | Cytotoxicity |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on MCF-7 breast cancer cells revealed that treatment with (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine resulted in a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, suggesting that the compound may trigger programmed cell death pathways.
The precise mechanism by which (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine exerts its biological effects remains under investigation. However, it is hypothesized that the dioxolane moiety plays a critical role in enhancing the lipophilicity of the molecule, facilitating its penetration into cell membranes and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
